molecular formula C8H5IO3 B12081982 Benzoic acid, 4-formyl-2-iodo- CAS No. 1289063-24-6

Benzoic acid, 4-formyl-2-iodo-

Cat. No.: B12081982
CAS No.: 1289063-24-6
M. Wt: 276.03 g/mol
InChI Key: ZEWOKEHPPSECGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-formyl-2-iodo-, also known as 4-formyl-2-iodobenzoic acid, is a derivative of benzoic acid. This compound is characterized by the presence of a formyl group (-CHO) at the 4-position and an iodine atom at the 2-position on the benzene ring. It is a white crystalline powder with limited solubility in water but can dissolve in organic solvents like dimethylformamide (DMF).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-2-iodobenzoic acid typically involves the iodination of 4-formylbenzoic acid. One common method is the Sandmeyer reaction, where 4-formylbenzoic acid is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the 2-position.

Industrial Production Methods

Industrial production methods for 4-formyl-2-iodobenzoic acid are not widely documented, but they likely involve similar iodination reactions on a larger scale, utilizing efficient and cost-effective reagents and conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The iodine atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: 4-carboxy-2-iodobenzoic acid.

    Reduction: 4-hydroxymethyl-2-iodobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-formyl-2-iodobenzoic acid is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: As a probe in biochemical assays to study enzyme activities.

    Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.

    Industry: Used in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of 4-formyl-2-iodobenzoic acid involves its reactivity due to the presence of both the formyl and iodine groups. The formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These functional groups make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-formylbenzoic acid: Lacks the iodine atom, making it less reactive in substitution reactions.

    2-iodobenzoic acid: Lacks the formyl group, limiting its use in nucleophilic addition reactions.

    4-carboxy-2-iodobenzoic acid: An oxidized form of 4-formyl-2-iodobenzoic acid.

Uniqueness

4-formyl-2-iodobenzoic acid is unique due to the presence of both the formyl and iodine groups, which allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

CAS No.

1289063-24-6

Molecular Formula

C8H5IO3

Molecular Weight

276.03 g/mol

IUPAC Name

4-formyl-2-iodobenzoic acid

InChI

InChI=1S/C8H5IO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12)

InChI Key

ZEWOKEHPPSECGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)I)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.